1,3-Bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium iodide
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Overview
Description
1,3-Bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium iodide is a compound belonging to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their ability to form stable complexes with metals, making them valuable in various catalytic processes. The structure of this compound includes two 2,4,6-trimethylphenyl groups attached to an imidazolium core, with an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting 2,4,6-trimethylphenylamine with glyoxal in the presence of an acid catalyst. This reaction forms the imidazolium ring structure.
Substitution Reaction: The imidazolium core is then reacted with iodomethane to introduce the iodide counterion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts with different oxidation states.
Reduction: Reduction reactions can convert the imidazolium core to imidazolidine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or sodium bromide are employed in substitution reactions.
Major Products
Oxidation: Imidazolium salts with higher oxidation states.
Reduction: Imidazolidine derivatives.
Substitution: Imidazolium salts with different halide counterions.
Scientific Research Applications
1,3-Bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications:
Catalysis: It is used as a ligand in metal-catalyzed reactions, such as cross-coupling and hydrogenation reactions.
Material Science: The compound is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium iodide involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The imidazolium core acts as an electron-donating group, stabilizing the metal center and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to its iodide counterion, which can be easily substituted with other nucleophiles, providing versatility in chemical synthesis. Additionally, its ability to form stable metal complexes makes it a valuable ligand in various catalytic processes .
Properties
CAS No. |
632366-35-9 |
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Molecular Formula |
C21H27IN2 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C21H26N2.HI/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h7-12H,13H2,1-6H3;1H |
InChI Key |
UVJOMDKOXCWAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[NH+]2CN(C=C2)C3=C(C=C(C=C3C)C)C)C.[I-] |
Origin of Product |
United States |
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